![molecular formula C11H15N B3090579 (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine CAS No. 1212278-77-7](/img/structure/B3090579.png)
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Overview
Description
Scientific Research Applications
DNA Interaction and Cytotoxicity
Cu(II) complexes with tridentate ligands, including variants similar in structure to "(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine," have been synthesized and studied for their DNA binding properties and cytotoxicity. These complexes exhibit good DNA binding propensity and demonstrate minor structural changes to calf thymus DNA, suggesting potential applications in targeted drug delivery and cancer therapy (Kumar et al., 2012).
Crystal Structure and Electronic Properties
The crystal and electronic structure of compounds incorporating the 2,3-dihydro-1H-inden motif has been explored, revealing insights into the intermolecular interactions and packing in the solid state. Such studies aid in understanding the molecular behavior in various environments, which is crucial for designing materials with desired properties (Aydın et al., 2017).
Novel Compound Identification
A novel cathinone derivative featuring the 2,3-dihydro-1H-inden structure was identified and characterized, underscoring the compound's potential for forensic and clinical research. This work illustrates the ongoing discovery and analysis of new compounds with unique chemical backbones, contributing to the broader chemical knowledge base (Bijlsma et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel derivatives, including those related to the structural framework of "(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine," have been investigated. These studies provide valuable information on the potential of such compounds in combating microbial and fungal infections, highlighting their significance in developing new therapeutic agents (Kumbhare et al., 2013).
properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOWKLMMYHPJI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCC2)C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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